3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of a piperidine ring, a pyrrole ring, and chlorinated benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzyl and phenyl precursors, followed by the formation of the piperidine and pyrrole rings through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex or reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of simpler or less reactive products.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while reduction could produce simpler derivatives of the original compound.
Scientific Research Applications
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[4-(4-chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological or therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)propane-1,3-dione
- 3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)butane-1,4-dione
Uniqueness
3-[4-(4-Chlorobenzyl)piperidino]-1-(4-chlorophenyl)dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22Cl2N2O2 |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22Cl2N2O2/c23-17-3-1-15(2-4-17)13-16-9-11-25(12-10-16)20-14-21(27)26(22(20)28)19-7-5-18(24)6-8-19/h1-8,16,20H,9-14H2 |
InChI Key |
MSQGTYXCOYTERD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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